molecular formula C11H16FNO B13338338 1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine

1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine

Cat. No.: B13338338
M. Wt: 197.25 g/mol
InChI Key: MVOWKXUOKRGPRM-UHFFFAOYSA-N
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Description

1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine is a fluorinated organic compound characterized by the presence of a fluorine atom, a methoxyphenyl group, and a methylpropan-2-amine structure. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity.

Preparation Methods

The synthesis of 1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine typically involves multiple steps, including the introduction of the fluorine atom and the methoxyphenyl group. One common synthetic route involves the nucleophilic substitution reaction, where a suitable precursor undergoes fluorination under controlled conditions. Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions and receptor binding.

    Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including their use as pharmaceuticals or diagnostic agents.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, such as in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity, leading to more effective interactions with its targets. The methoxyphenyl group contributes to the compound’s overall stability and reactivity, facilitating its participation in various biochemical pathways.

Comparison with Similar Compounds

1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:

    1-Fluoro-1-(3-methoxyphenyl)-2-phenylethane: This compound has a similar structure but with a phenylethane group instead of a methylpropan-2-amine group, leading to different chemical and biological properties.

    1-Fluoro-1-(3-methoxyphenyl)propan-2-one:

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H16FNO/c1-11(2,13)10(12)8-5-4-6-9(7-8)14-3/h4-7,10H,13H2,1-3H3

InChI Key

MVOWKXUOKRGPRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=CC=C1)OC)F)N

Origin of Product

United States

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